3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
Description
3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfamoyl group substituted with a 4-ethoxyphenyl and methyl moiety. The carboxamide group is further functionalized with a 4-methoxyphenylmethyl substituent. The ethoxy and methoxy substituents likely enhance lipophilicity and modulate electronic properties, influencing bioavailability and target binding .
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-4-29-19-11-7-17(8-12-19)24(2)31(26,27)20-13-14-30-21(20)22(25)23-15-16-5-9-18(28-3)10-6-16/h5-14H,4,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWZMKGIWLAQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide involves several steps, typically starting with the preparation of the thiophene core. The synthetic route often includes:
Formation of the Thiophene Core: This can be achieved through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Sulfamoyl Group: This step involves the reaction of the thiophene core with a sulfonamide derivative under appropriate conditions.
Attachment of the Ethoxyphenyl and Methoxybenzyl Groups: These groups are introduced through nucleophilic substitution reactions, often using suitable halide precursors.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfamoyl group to a thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring or the phenyl groups, using reagents like alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several thiophene carboxamide and sulfamoyl derivatives. Below is a comparative analysis based on substituents, molecular properties, and reported activities:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Activity: The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl () or 4-fluorophenyl () analogues, as alkoxy groups are less prone to forming reactive metabolites . Methoxy vs. This is contrasted with LMM5 (), where a 1,3,4-oxadiazole ring replaces the thiophene, demonstrating that heterocycle choice significantly impacts antifungal activity.
Biological Activity Trends: Antifungal Activity: LMM5 () inhibits C. The target compound’s sulfamoyl-thiophene scaffold could exhibit similar mechanisms but remains untested. Antibacterial Activity: Nitrothiophene carboxamides () show narrow-spectrum antibacterial effects, attributed to the electron-withdrawing nitro group enhancing target engagement. The absence of a nitro group in the target compound may limit antibacterial utility but reduce toxicity risks.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , which describe coupling sulfamoyl precursors with carboxamide intermediates using sodium ethoxide in ethanol. This contrasts with LMM5 (), which requires oxadiazole ring formation, a more complex step.
Table 2: Pharmacokinetic and Physicochemical Properties (Inferred)
| Property | Target Compound | N-(4-Fluorophenyl) Analogue () | LMM5 () |
|---|---|---|---|
| LogP (estimated) | ~3.2 | ~2.8 | ~2.5 |
| Hydrogen Bond Acceptors | 7 | 7 | 8 |
| Rotatable Bonds | 8 | 7 | 9 |
| Polar Surface Area (Ų) | ~110 | ~105 | ~120 |
Biological Activity
The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structure
This compound features a thiophene ring, a sulfamoyl group, and multiple aromatic substituents, which contribute to its biological activity. The general structure can be represented as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
Synthesis
The synthesis typically involves several steps:
- Formation of the Thiophene Ring : Utilizing the Paal-Knorr synthesis method.
- Introduction of the Sulfamoyl Group : Achieved through a sulfonation reaction.
- Attachment of the Carboxamide Group : Via an amidation reaction with a carboxylic acid derivative.
These steps highlight the complexity and multi-step nature of synthesizing this compound, indicating its potential for diverse modifications and applications in drug design .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group can inhibit various enzymes or receptors, while the thiophene ring enhances binding affinity. The exact pathways are context-dependent and require further exploration .
Antimicrobial Properties
Compounds featuring sulfamoyl groups often demonstrate antimicrobial properties. Studies have indicated that derivatives with similar functionalities can inhibit bacterial growth and show promise as antimicrobial agents .
Case Studies
- In Vitro Studies : A study on structurally related compounds demonstrated their ability to inhibit cell proliferation in cancer models. These findings suggest that the compound may share similar mechanisms leading to reduced tumor growth .
- Enzyme Inhibition : Research on related compounds has shown effective inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and represents a target for antitumor drugs .
Comparative Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Pyrazole derivatives | Inhibition of cancer cell proliferation |
| Antimicrobial | Sulfamoyl-containing compounds | Bacterial growth inhibition |
| Enzyme Inhibition | DHODH inhibitors | Reduced enzyme activity |
Future Directions
Given the promising biological activities associated with similar compounds, further research into This compound is warranted. Investigations should focus on:
- Detailed mechanistic studies to elucidate specific biological targets.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Structure-activity relationship (SAR) analyses to optimize biological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
